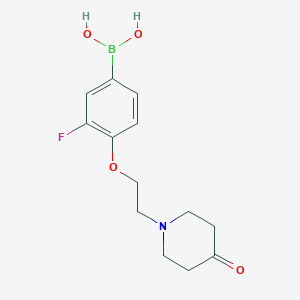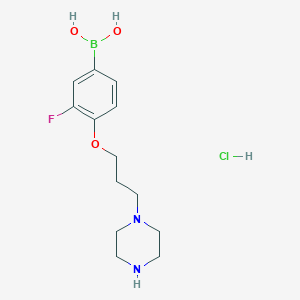
Z-Phe-Leu-Ala-OH
Vue d'ensemble
Description
“Z-Phe-Leu-Ala-OH” is a peptide compound. The peptide is composed of three amino acids: phenylalanine (Phe), leucine (Leu), and alanine (Ala). The “Z” in the name stands for a protecting group, benzyloxycarbonyl, which is often used in peptide synthesis .
Synthesis Analysis
Peptides like “Z-Phe-Leu-Ala-OH” can be synthesized using various methods, including solid-phase and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The synthesis often involves the use of Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents .Molecular Structure Analysis
The molecular formula of “Z-Phe-Leu-Ala-OH” is C23H28N2O5 . The average mass is 412.479 Da and the monoisotopic mass is 412.199829 Da .Applications De Recherche Scientifique
Green Synthesis in Food Industry
A study by Ungaro et al. (2015) demonstrated the use of Z-Phe-Leu-Ala-OH in the green synthesis of high-solubility and low-toxicity compounds, specifically focusing on the synthesis of the bitter-taste dipeptide Ala-Phe. This compound is seen as a potential substitute for caffeine in the food industry. The research utilized a combination of biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles, emphasizing the compound's role in clean and economical production processes relevant to peptide chemistry and catalysis in the food sector (Ungaro et al., 2015).
Peptide Synthesis and Conformation Studies
In the realm of peptide synthesis and structure, research by Uma et al. (2009) involved the synthesis of peptides containing Z-dehydrophenylalanine, with studies on their solution conformations. The research provides insights into the structural implications of Z-Phe-Leu-Ala-OH in peptides, contributing to a deeper understanding of peptide chemistry and structure-function relationships (Uma et al., 2009).
Enzyme-catalyzed Synthesis in Organic Solvents
Another application is found in enzyme-catalyzed peptide synthesis in organic solvents. Anisimova et al. (1994) investigated the use of Z-Phe-Leu-Ala-OH in the synthesis of peptides catalyzed by pepsin immobilized on inorganic supports. The study explored various factors affecting peptide bond formation, contributing to the understanding of peptide synthesis processes in organic chemistry (Anisimova et al., 1994).
Enzyme-catalyzed Synthesis in Organic Mixtures
Filippova et al. (2001) discussed the immobilization of enzymes on cryogels for peptide synthesis, where Z-Phe-Leu-Ala-OH was used in the synthesis of peptides in organic media. This research contributes to the development of novel biocatalysts and the efficiency of synthetic processes in organic mixtures (Filippova et al., 2001).
Interaction with Metal Ions
Jeżowska‐Bojczuk (1994) studied the interaction of dehydro-dipeptides containing Z-Phe-Leu-Ala-OH with metal ions. This research is significant for understanding the coordination chemistry of peptides and their potential applications in metal ion binding and chelation (Jeżowska‐Bojczuk, 1994).
Enzyme Stability and Enzymolysis
English and Stammer (1978) explored the enzyme stability of dehydropeptides, including those containing Z-Phe-Leu-Ala-OH. Their work shed light on peptide stabilization against enzymolysis, which is crucial for understanding peptide interactions with enzymes and potential applications in enzyme inhibition (English & Stammer, 1978).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Orientations Futures
Peptides like “Z-Phe-Leu-Ala-OH” have potential applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . They can be used to fabricate various artificial nanomaterials . The self-assembly of peptides into various micro to nanostructures has several applications in nanobiotechnology .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O6/c1-17(2)14-21(23(30)27-18(3)25(32)33)28-24(31)22(15-19-10-6-4-7-11-19)29-26(34)35-16-20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3,(H,27,30)(H,28,31)(H,29,34)(H,32,33)/t18-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAUSFDBAKHCHV-NYVOZVTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Phe-Leu-Ala-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





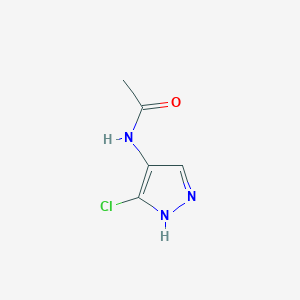

![3-Oxa-8-azabicyclo[3.2.1]octane oxalate](/img/structure/B1458606.png)
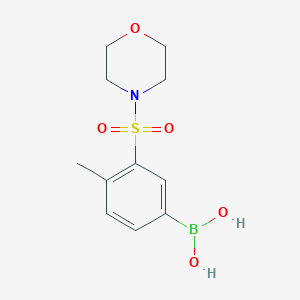

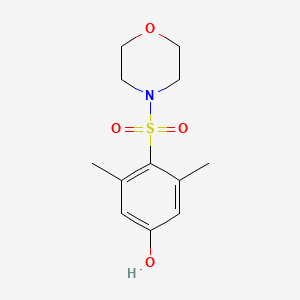
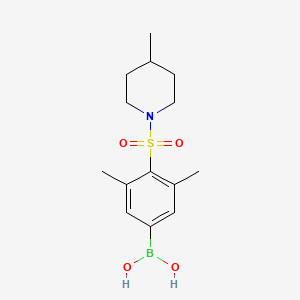
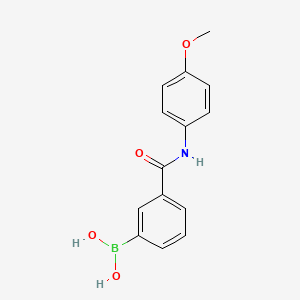

![methyl 6-chloro-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458620.png)
